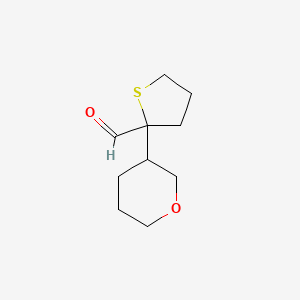

2-(Oxan-3-yl)thiolane-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2S |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

2-(oxan-3-yl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C10H16O2S/c11-8-10(4-2-6-13-10)9-3-1-5-12-7-9/h8-9H,1-7H2 |

InChI Key |

YSQIPLNWKZFSDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2(CCCS2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxan 3 Yl Thiolane 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com For 2-(oxan-3-yl)thiolane-2-carbaldehyde, the analysis begins by identifying the key structural features and the bonds that are most amenable to disconnection.

Targeting the Thiolane Ring Formation

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a central feature of the target molecule. Its formation can be approached through several established methods. A primary disconnection strategy involves breaking the carbon-sulfur bonds. This suggests a precursor that is a 1,4-dihaloalkane or a related dielectrophile, which can undergo cyclization with a sulfur nucleophile such as sodium sulfide (B99878).

Another viable retrosynthetic disconnection is at a carbon-carbon bond within the ring, which could lead to precursors amenable to radical cyclization or ring-closing metathesis, although the latter is less common for saturated rings. Given the substitution pattern, a disconnection adjacent to the sulfur atom is often the most logical approach.

Strategies for Introducing the Carbaldehyde Functionality at C-2 of the Thiolane Ring

The presence of a carbaldehyde group at the C-2 position of the thiolane ring introduces a key functional handle. Retrosynthetically, this aldehyde can be derived from a variety of precursor functional groups. A common strategy is the oxidation of a primary alcohol. This disconnection leads to a 2-(hydroxymethyl)thiolane derivative as a key intermediate.

Alternatively, the carbaldehyde could be introduced via formylation of a suitable thiolane precursor. This might involve the reaction of a 2-lithiated thiolane with a formylating agent like N,N-dimethylformamide (DMF). This approach is analogous to the Vilsmeier-Haack reaction used for aromatic heterocycles like thiophene (B33073). ontosight.aigoogle.com Another possibility is the reduction of a carboxylic acid or ester at the C-2 position.

Approaches to Incorporate the Oxan-3-yl Moiety

The oxan-3-yl substituent presents another synthetic challenge. A key disconnection is the C-C bond connecting the thiolane and oxane rings. This leads to a 2-substituted thiolane (as a nucleophile or electrophile) and a suitable oxane derivative. For instance, a 2-lithiated thiolane could react with an electrophilic oxane species, such as an oxan-3-one or a 3-bromooxane.

Convergent and Divergent Synthetic Pathways

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of related structures. nih.govnih.govwikipedia.org This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies.

Precursor Synthesis and Functionalization

The successful execution of any synthetic plan relies on the efficient preparation and functionalization of key precursors.

The synthesis of substituted thiolanes can be achieved through various methods. One common approach is the cyclization of 1,4-bifunctional alkanes. For example, a 1,4-dihalide or a 1,4-diol (which can be converted to a dimesylate or ditosylate) can be reacted with a sulfur source like sodium sulfide to form the thiolane ring.

Alternatively, thiolane derivatives can be prepared from thiophene precursors through reduction. The complete saturation of the thiophene ring can be challenging but can be accomplished using powerful reducing agents or catalytic hydrogenation under specific conditions.

Another approach involves the cycloaddition of a thiocarbonyl compound with a suitable 1,3-dipole, although this is less common for the synthesis of simple thiolanes. The functionalization of a pre-formed thiolane ring is also a viable strategy, for instance, through lithiation at the 2-position followed by reaction with an electrophile.

Below is a table summarizing potential synthetic strategies for key disconnections:

| Disconnection Target | Precursor 1 | Precursor 2 | Reaction Type |

| Thiolane Ring (C-S bonds) | 1,4-Dihaloalkane derivative | Sodium Sulfide | Nucleophilic Substitution/Cyclization |

| Carbaldehyde at C-2 | 2-(Hydroxymethyl)thiolane derivative | Oxidizing Agent | Oxidation |

| Carbaldehyde at C-2 | 2-Lithiothiolane derivative | DMF | Formylation |

| Oxan-3-yl Moiety (C-C bond) | 2-Lithiothiolane-2-carbaldehyde precursor | 3-Bromooxane | Nucleophilic Addition |

| Oxan-3-yl Moiety (C-C bond) | 3-Lithiooxane derivative | Thiolane-2-carbaldehyde (B3046015) precursor | Nucleophilic Addition |

Key Coupling Reactions

The assembly of the target molecule hinges on the formation of two critical carbon-carbon bonds: the one linking the aldehyde carbon to the thiolane ring and the bond connecting the two heterocyclic systems.

Formation of the C(thiolane)-C(carbaldehyde) Bond

The introduction of the carbaldehyde group at the C2 position of the thiolane ring can be approached in two main ways: direct formylation of a thiolane precursor or transformation of a pre-existing functional group.

Direct formylation involves the deprotonation of the C2 position of a thiolane derivative, which is acidic due to the adjacent sulfur atom, followed by quenching with a formylating agent. Strong bases like n-butyllithium or lithium diisopropylamide (LDA) are typically used for deprotonation.

A more versatile approach involves the functional group interconversion . A thiolane-2-carboxylic acid or its corresponding ester can be reduced to the primary alcohol, (thiolan-2-yl)methanol. Subsequent mild oxidation, for instance using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the desired thiolane-2-carbaldehyde. researchgate.net

| Method | Thiolane Precursor | Key Reagents | Intermediate | Final Step |

|---|---|---|---|---|

| Direct Formylation | Thiolane | 1. n-BuLi or LDA 2. Ethyl formate | 2-Lithio-thiolane | Acidic workup |

| Oxidation of Alcohol | Thiolane-2-carboxylic acid ester | 1. LiAlH₄ (Reduction) 2. PCC or Swern reagents (Oxidation) | (Thiolan-2-yl)methanol | Oxidation |

Construction of the C(thiolane)-C(oxanyl) Linkage

The crucial step in synthesizing the bicyclic framework is the coupling of the oxane and thiolane moieties. This can be effectively achieved via organometallic cross-coupling reactions. A highly plausible strategy involves the reaction of an oxan-3-yl organometallic nucleophile with a suitable electrophile at the C2 position of the thiolane ring.

For example, the Grignard reagent (Oxan-3-yl)magnesium bromide can be added to an electrophilic thiolane precursor. If the aldehyde group is already in place, as in thiolane-2-carbaldehyde, a direct nucleophilic addition would occur, forming a secondary alcohol. umkc.edu This alcohol would then need to be oxidized to a ketone, followed by deoxygenation, which is a multi-step process.

A more direct route would be to couple the oxanyl Grignard reagent with a 2-halothiolane in the presence of a suitable catalyst, such as a nickel-phosphine complex, in a Kumada-style cross-coupling. acs.org This directly forms the C-C bond. Subsequent introduction of the formyl group at C2 would then be required, likely via deprotonation and reaction with a formylating agent.

| Oxanyl Nucleophile | Thiolane Electrophile | Reaction Type | Catalyst/Conditions | Post-Coupling Modification |

|---|---|---|---|---|

| (Oxan-3-yl)MgBr | Thiolane-2-carbaldehyde | Grignard Addition | Anhydrous Ether/THF | Oxidation of resulting alcohol |

| (Oxan-3-yl)MgBr | 2-Bromothiolane | Kumada Coupling | Ni(dppp)Cl₂ | α-Formylation of thiolane |

| (Oxan-3-yl)lithium | 2-Iodothiolane | Organolithium Coupling | Cu(I) catalyst (Gilman-type) | α-Formylation of thiolane |

Stereoselective Synthesis

The target molecule possesses two stereocenters, at C2 of the thiolane ring and C3 of the oxane ring. Controlling the relative and absolute stereochemistry is a critical aspect of the synthesis.

Diastereoselective Approaches

Achieving diastereoselectivity in the C-C bond-forming step is paramount. If coupling an organometallic oxane reagent to a 2-substituted cyclic electrophile, the existing stereocenter on the oxane ring can influence the trajectory of the nucleophilic attack, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection. The steric bulk and electronic properties of the substituents on both rings will dictate the facial selectivity of the approach. Iron-mediated cross-coupling reactions between Grignard reagents and cyclic iodides have shown high diastereoselectivity in forming trans-products, which could be a relevant strategy. lookchem.com

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

To obtain an enantiomerically pure product, several asymmetric strategies can be employed.

Chiral auxiliaries can be temporarily attached to one of the heterocyclic precursors to direct the stereochemical outcome of the key coupling reaction. sigmaaldrich.com For instance, a chiral auxiliary, such as one derived from an amino acid, could be appended to the thiolane ring to form a chiral amide or sulfoxide (B87167). scielo.org.mx The auxiliary would then direct the approach of the oxanyl nucleophile to one face of the molecule. After the coupling reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. sigmaaldrich.comscielo.org.mx

Asymmetric catalysis offers a more atom-economical approach. A chiral catalyst can be used to control the stereochemistry of the key bond-forming step. For example, a palladium-catalyzed enantioselective α-C–H arylation (or in this case, alkylation) of amines has been achieved using chiral phosphoric acids as ligands. nih.gov A similar strategy could potentially be adapted for the α-functionalization of thiolanes. acs.orgnih.gov Alternatively, an enantioselective synthesis of a key building block, such as (thiolan-2-yl)diphenylmethanol, has been reported and demonstrates that chiral thiolane derivatives can be prepared and utilized in further synthetic steps. nih.gov

| Strategy | Methodology | Description | Potential Application |

|---|---|---|---|

| Diastereoselective | Substrate Control | An existing stereocenter in the oxane or thiolane precursor directs the stereochemical outcome of the coupling reaction. | Coupling of a chiral oxan-3-yl Grignard with a thiolane electrophile. |

| Enantioselective | Chiral Auxiliary | A recoverable chiral group is attached to the thiolane precursor to direct the facial selectivity of the C-C bond formation. | Use of an Evans oxazolidinone or a sulfur-based auxiliary on a thiolane-2-carboxylate precursor. sigmaaldrich.comscielo.org.mx |

| Asymmetric Catalysis | A chiral catalyst (e.g., a metal complex with a chiral ligand) is used to create the new stereocenter with high enantiomeric excess. | A chiral palladium or nickel catalyst for the cross-coupling of the two heterocyclic fragments. nih.gov |

Total Synthesis Approaches

A logical and efficient approach to the synthesis of this compound would involve a convergent strategy. This methodology entails the independent synthesis of the oxane and thiolane fragments, which are then coupled in a key strategic step.

A plausible retrosynthetic analysis divides the target molecule into two key synthons: a nucleophilic thiolane derivative and an electrophilic oxane derivative.

Synthesis of the Thiolane Nucleophile: The required thiolane moiety, functionalized at the 2-position, can be prepared from commercially available starting materials. One potential route involves the deprotonation of thiolane at the C2 position using a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a highly reactive 2-lithiothiolane intermediate. To prevent self-condensation or unwanted side reactions of the aldehyde, the aldehyde functionality would likely be introduced after the coupling step, or a protected carbaldehyde equivalent would be used.

Synthesis of the Oxane Electrophile: The corresponding electrophilic oxane fragment, 3-bromooxane, can be synthesized from a suitable precursor like oxan-3-ol. The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt. Alternatively, direct bromination of the alcohol using reagents like phosphorus tribromide (PBr₃) could be employed.

Key Coupling Step: The core of this synthetic approach is the coupling of the 2-lithiothiolane nucleophile with the 3-bromooxane electrophile. The reaction would likely proceed via an Sₙ2 mechanism, where the lithiated thiolane attacks the carbon bearing the bromine atom on the oxane ring, displacing the bromide and forming the crucial C-C bond between the two heterocyclic systems. The final step would then be the introduction of the carbaldehyde group at the C2 position of the newly formed 2-(oxan-3-yl)thiolane, potentially through formylation using a reagent like N,N-dimethylformamide (DMF) followed by an acidic workup.

Optimization of Reaction Conditions

The efficiency and yield of the proposed synthesis, particularly the key coupling step, would be highly dependent on the careful optimization of several reaction parameters.

Catalyst Screening and Ligand Effects

While the proposed nucleophilic substitution may proceed without a catalyst, an alternative and more modern approach could involve a metal-catalyzed cross-coupling reaction. For instance, a Negishi-type coupling could be envisioned between a 2-zincthiolane derivative and 3-bromooxane. In this context, catalyst and ligand screening would be critical. Palladium-based catalysts are commonly employed for such transformations. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting reductive elimination, and preventing side reactions.

Table 1: Hypothetical Catalyst and Ligand Screen for a Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | None | <10 |

| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | 45 |

| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | 58 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | 75 |

| 5 | Pd(PPh₃)₄ (5) | None | 62 |

This data is illustrative and represents a typical outcome for such an optimization study. As the hypothetical data suggests, bulky, electron-rich phosphine (B1218219) ligands like XPhos often provide superior results in cross-coupling reactions by facilitating the key steps of the catalytic cycle.

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are paramount for ensuring high yields and minimizing the formation of byproducts. For the generation of the organolithium intermediate and the subsequent coupling, a polar aprotic solvent is generally required to solvate the metal cation without reacting with the strong base.

Table 2: Illustrative Solvent and Temperature Effects on the Key Coupling Step

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl Ether | -78 to 25 | 12 | 40 |

| 2 | Tetrahydrofuran (THF) | -78 to 25 | 8 | 72 |

| 3 | Dioxane | -78 to 25 | 10 | 65 |

| 4 | Toluene | -78 to 25 | 12 | 25 |

| 5 | Tetrahydrofuran (THF) | -40 to 25 | 6 | 68 (some decomposition) |

This data is representative and for illustrative purposes only. Tetrahydrofuran (THF) often provides a good balance of solubility and reactivity for such organometallic reactions. Maintaining a low temperature, especially during the formation of the nucleophile, is critical to prevent decomposition and side reactions.

Reaction Kinetics and Yield Enhancement

Understanding the reaction kinetics is essential for maximizing the product yield. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can determine the optimal reaction time, preventing either incomplete conversion or product degradation from prolonged reaction times. Yield can also be enhanced by carefully controlling the stoichiometry of the reactants. For instance, using a slight excess of the electrophile (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, ensuring the full consumption of the more valuable organometallic intermediate. The rate of addition of reagents can also be critical; slow, dropwise addition of the electrophile to the nucleophile solution at low temperatures can help to control the reaction exotherm and improve selectivity.

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing a sustainable and environmentally responsible process.

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy generate minimal waste.

For the proposed key coupling step via nucleophilic substitution:

C₄H₇SLi (Thiolane fragment) + C₅H₉BrO (Oxane fragment) → C₉H₁₆OS (Coupled product) + LiBr

The atom economy can be calculated as:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100%

Assuming the molecular weights are approximately:

C₉H₁₆OS ≈ 172 g/mol

C₄H₇SLi ≈ 94 g/mol

C₅H₉BrO ≈ 181 g/mol

Atom Economy ≈ (172 / (94 + 181)) x 100% ≈ 62.5%

This value indicates that a significant portion of the reactant mass ends up in the byproduct, lithium bromide. To improve this, one could explore alternative synthetic routes, such as a direct addition reaction if a suitable precursor could be designed, which would theoretically have 100% atom economy.

Waste minimization also involves reducing the use of auxiliary substances. This can be achieved by:

Using Catalytic Reagents: Employing a catalytic cross-coupling reaction, as discussed in section 2.3.1, would be preferable to a reaction requiring stoichiometric amounts of a metal reagent.

Solvent Choice: Selecting solvents that are less toxic, derived from renewable resources, and easily recyclable would significantly reduce the environmental impact of the synthesis.

By focusing on these principles, a more sustainable and efficient synthesis of this compound can be developed.

Use of Sustainable Solvents and Reagents

In the pursuit of environmentally responsible chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of complex molecules. While specific literature on the sustainable synthesis of this compound is not currently available, it is possible to extrapolate from established green methodologies for the synthesis of related sulfur-containing heterocyclic compounds. This section will, therefore, discuss a hypothetical synthetic strategy and explore the integration of sustainable solvents and reagents at each conceptual stage.

A plausible, albeit hypothetical, multi-step synthesis of this compound could involve key transformations such as alkylation to form the sulfur-containing ring and subsequent functional group manipulations to introduce the carbaldehyde. The focus here will be on replacing conventional, often hazardous, solvents and reagents with more sustainable alternatives.

Sustainable Solvents in Heterocyclic Synthesis

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health risks. Green chemistry seeks to replace these with safer and more environmentally benign alternatives.

Water: Once considered unsuitable for many organic reactions, water is now recognized as a premier green solvent due to its non-toxicity, non-flammability, and abundance. For reactions like the S-alkylation of thiols, which could be a key step in forming a thiolane ring, water has been shown to be an effective medium, often in the presence of a simple base like potassium carbonate or triethylamine. sid.irjmaterenvironsci.comresearchgate.net This approach eliminates the need for volatile organic solvents.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. mdpi.comresearchgate.net DESs are gaining significant attention as green solvents because they are often biodegradable, non-toxic, non-volatile, and can be prepared from renewable resources. mdpi.comresearchgate.netresearchgate.net For the synthesis of sulfur-containing heterocycles, DESs can act as both the solvent and a catalyst, enhancing reaction rates and simplifying purification processes. mdpi.comdntb.gov.ua A choline (B1196258) chloride/urea mixture is a commonly cited example of a versatile and eco-friendly DES. researchgate.net

Sustainable Reagents and Catalysts

The choice of reagents and catalysts is another critical aspect of green synthesis. The aim is to move away from stoichiometric reagents that generate large amounts of waste towards catalytic and more benign alternatives.

Biocatalysts: Enzymes offer a high degree of selectivity under mild reaction conditions, often in aqueous media. While a specific enzyme for the synthesis of this compound is not known, the use of biocatalysts in the formation of heterocycles and in stereoselective alkylations is an expanding field. researchgate.netmdpi.comnsf.gov A hypothetical biocatalytic approach could involve an enzyme-catalyzed cyclization or a selective oxidation step, which would reduce the need for harsh chemical reagents.

Green Oxidizing Agents: The conversion of a precursor functional group, such as a primary alcohol, to the final carbaldehyde is a key transformation. Traditional oxidation reactions often use stoichiometric amounts of heavy metal-based oxidants, which are toxic and environmentally damaging. Sustainable alternatives include catalytic aerobic oxidation, which uses air as the ultimate oxidant, or the use of milder, more environmentally friendly reagents like sodium periodate (B1199274), potentially in the solid state to reduce solvent use. nih.gov Photocatalyst-free, visible-light-mediated reactions also represent a green pathway for certain transformations involving thiols. rsc.org

Hypothetical Sustainable Synthesis: A Comparative Overview

To illustrate the potential for greening the synthesis of this compound, the following table compares traditional and sustainable approaches for key hypothetical reaction steps.

| Hypothetical Reaction Step | Traditional Approach | Sustainable Alternative | Green Chemistry Benefits |

| Thiol Alkylation/Cyclization | Alkyl halide and thiol in a volatile organic solvent (e.g., THF, DMF) with a strong base (e.g., NaH). | Alkyl halide and thiol in water with a mild base (e.g., K₂CO₃) or in a Deep Eutectic Solvent (e.g., Choline Chloride:Urea). | Avoids volatile and toxic organic solvents; uses milder and safer bases; DESs are often biodegradable and recyclable. sid.irjmaterenvironsci.commdpi.com |

| Oxidation to Aldehyde | Oxidation of a primary alcohol using a chromium-based reagent (e.g., PCC, PDC) in a chlorinated solvent (e.g., CH₂Cl₂). | Catalytic aerobic oxidation using a transition metal catalyst and air, or oxidation with moist sodium periodate under solvent-free conditions. | Avoids toxic heavy metals; air is a non-polluting oxidant; reduces or eliminates solvent waste. nih.govodu.edu |

| Catalysis | Homogeneous acid or base catalysts that are difficult to separate from the reaction mixture. | Heterogeneous solid acid/base catalysts or biocatalysts (enzymes). | Catalysts can be easily recovered and reused, reducing waste; biocatalysts operate under mild conditions in aqueous media. mdpi.com |

Advanced Structural Elucidation and Conformational Analysis of 2 Oxan 3 Yl Thiolane 2 Carbaldehyde

Spectroscopic Characterization for Detailed Structural Assignment

A combination of advanced spectroscopic methods would be indispensable for the unambiguous structural elucidation of 2-(Oxan-3-yl)thiolane-2-carbaldehyde. These techniques would not only confirm the molecular formula and connectivity but also provide detailed insights into its stereochemistry and conformational dynamics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the stereochemical relationships within the molecule.

Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling between protons on adjacent carbons. For instance, the aldehyde proton would show a correlation to the proton on the C2 of the thiolane ring. Similarly, protons within the oxane and thiolane rings would exhibit cross-peaks, allowing for the tracing of the proton-proton connectivity within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C chemical shift of each protonated carbon by linking it to its attached proton's signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This would be vital for establishing the connectivity between the two heterocyclic rings and the carbaldehyde group. For example, correlations would be expected between the aldehyde proton and the C2 and C3 carbons of the thiolane ring, as well as the carbon of the oxane ring attached to the thiolane.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the stereochemistry and conformational preferences by identifying protons that are close in space. For a given diastereomer, NOESY would reveal through-space interactions between specific protons on the oxane and thiolane rings, helping to define their relative orientation. For example, the spatial proximity between the aldehyde proton and certain protons on the oxane ring would provide evidence for a particular conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Aldehyde CHO | 9.5 - 10.0 | 195 - 205 | C2 (thiolane), C3 (thiolane) | H2 (thiolane), Protons on oxane ring |

| Thiolane C2 | 3.0 - 3.5 | 50 - 60 | CHO, C3 (thiolane), C(oxane) | Aldehyde CHO, Protons on oxane ring |

| Thiolane CH₂-S | 2.5 - 3.0 | 30 - 40 | C2 (thiolane), other thiolane C | Adjacent thiolane protons |

| Oxane CH-O | 3.5 - 4.0 | 65 - 75 | C(thiolane), other oxane C | Protons on thiolane ring |

Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and specific stereoisomer.

Quantitative NMR (qNMR) could be employed to determine the purity of a synthesized sample of this compound with high precision. By integrating the signal of a specific proton (e.g., the aldehyde proton) and comparing it to the integral of a certified internal standard of known concentration, the absolute amount of the compound in a sample can be calculated. This method is non-destructive and provides a direct measurement of the analyte concentration without the need for a calibration curve.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of the molecule. For this compound (C₁₀H₁₆O₂S), the expected exact mass would be calculated and compared to the experimental value with a high degree of accuracy (typically within 5 ppm).

Analysis of the fragmentation patterns in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for ethers and thioethers include α-cleavage and cleavage of the C-O or C-S bonds. miamioh.eduwhitman.edulibretexts.orgyoutube.com The aldehyde group can also undergo characteristic fragmentations, such as the loss of a hydrogen radical or a formyl radical.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Predicted Key Fragment Ions (m/z) | Description of Fragmentation |

|---|---|---|---|

| C₁₀H₁₆O₂S | 201.0949 | 172.0894 | Loss of CHO (formyl radical) |

| 115.0527 | Cleavage of the bond between the rings | ||

| 87.0449 | Oxan-3-yl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be characteristic of the C=O stretch of the saturated aldehyde. pressbooks.puborgchemboulder.com The C-H stretching vibration of the aldehyde group would be expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com Additionally, C-O stretching vibrations from the oxane ring would be observed in the 1050-1150 cm⁻¹ region, and C-S stretching from the thiolane ring would likely appear in the 600-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also detect the C=O stretch, although it is typically weaker than in the IR spectrum. The C-S stretching vibration, however, often gives a more intense signal in the Raman spectrum compared to the IR spectrum. The various C-H bending and stretching modes would also be visible.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |

| Aldehyde C-H | Stretch | ~2720, ~2820 (Weak) | ~2720, ~2820 (Weak) |

| Alkyl C-H | Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| Oxane C-O | Stretch | 1050 - 1150 (Strong) | 1050 - 1150 (Weak) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compound Analysis

Given that this compound is a chiral molecule, circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential techniques for its stereochemical analysis. These methods measure the differential absorption and rotation of plane-polarized light by a chiral sample.

Circular Dichroism (CD): The carbonyl chromophore of the aldehyde group would give rise to a CD signal corresponding to its n → π* transition. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing the experimental CD spectrum with theoretical spectra calculated for different possible stereoisomers, the absolute configuration of the molecule could be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of the carbonyl absorption band, would also provide information about the stereochemistry of the molecule. A positive or negative Cotton effect in the ORD spectrum would be indicative of a specific enantiomer.

The application of these chiroptical techniques, in conjunction with quantum chemical calculations, would be a powerful approach to assign the absolute configuration of each stereocenter in this compound.

Conformational Analysis

Conformations of the Thiolane Ring System

The five-membered thiolane (tetrahydrothiophene) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. The two principal, low-energy conformations are the "envelope" (with C_s symmetry) and the "twist" or "half-chair" (with C_2 symmetry). In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom (either a carbon or the sulfur) puckered out of this plane. In the twist conformation, no four atoms are coplanar.

These conformations can interconvert through a low-energy process known as pseudorotation. For substituted thiolanes, the position of the substituent can influence the preference for a particular conformation to minimize steric interactions. In this compound, the bulky oxanyl and carbaldehyde groups at the C2 position are expected to significantly influence the conformational equilibrium of the thiolane ring. The substituent may preferentially occupy a pseudo-equatorial position to reduce steric strain.

| Conformation | Symmetry | Calculated Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Twist (C_2) | C₂ | 0.0 | C5-S1-C2-C3 ≈ ±30-40 |

| Envelope (C_s) | C_s | 0.5 - 1.5 | S1-C2-C3-C4 ≈ 0 |

Conformations of the Oxane Ring Moiety

The six-membered oxane (tetrahydropyran) ring adopts conformations similar to cyclohexane (B81311) to minimize angular and torsional strain. The most stable conformation is the "chair" form, which has all bond angles close to the ideal tetrahedral angle and all hydrogen atoms on adjacent carbons staggered. Other higher-energy conformations include the "boat" and "twist-boat" forms.

The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric strain from "flagpole" interactions between hydrogens on opposite ends of the ring. youtube.com The twist-boat is a slightly more stable intermediate between the chair and boat forms. youtube.comyoutube.com The energy barrier for the chair-to-chair ring flip is significant. For the oxane moiety in the target molecule, the chair conformation is expected to be overwhelmingly predominant, with the bulky thiolane-2-carbaldehyde (B3046015) substituent preferentially occupying the equatorial position to avoid 1,3-diaxial interactions.

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0.0 | Most stable, staggered C-H bonds |

| Twist-Boat | ~5.5 | Intermediate, reduced flagpole interactions |

| Boat | ~6.9 | Unstable, flagpole interactions and eclipsing strain |

| Half-Chair | ~10.8 | Transition state for ring flip |

Inter-ring Rotational Isomerism and Preferred Conformations

Rotation around the single C-C bond connecting the thiolane and oxane rings gives rise to different rotational isomers, or rotamers. The relative stability of these rotamers is governed by the steric interactions between the two rings and the carbaldehyde group. The study of the energetics of this bond rotation is a key aspect of conformational analysis. wikipedia.org

The preferred conformations will be those that minimize steric clash. It is likely that the molecule adopts conformations where the two rings are oriented in a "staggered" or "gauche" arrangement rather than an "eclipsed" one. The aldehyde group's orientation will also be critical, likely positioning itself to avoid steric hindrance with both ring systems. Computational modeling is often employed to map the potential energy surface as a function of the dihedral angle of the inter-ring bond to identify the lowest energy conformers.

| Rotamer | Dihedral Angle (S-C-C-O) (°) | Calculated Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180 | 0.0 | Most stable, rings are furthest apart |

| Syn-clinal (gauche) | ~±60 | 0.8 - 2.0 | Moderately stable |

| Syn-periplanar | ~0 | > 5.0 | Least stable due to steric clash |

Dynamic NMR for Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale. rsc.orgresearchgate.net For this compound, DNMR could be used to investigate the energy barriers associated with both the ring inversion of the oxane and thiolane moieties and the rotation around the inter-ring C-C bond.

At low temperatures, these exchange processes may be slow enough to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, particularly the coalescence temperature (T_c), it is possible to calculate the free energy of activation (ΔG‡) for the dynamic process.

| Process | Observed Protons | Spectrometer Frequency (MHz) | Coalescence Temp. (T_c) (K) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Oxane Ring Inversion | Axial/Equatorial Protons | 500 | 220 | ~10.5 |

| Inter-ring Rotation | Protons adjacent to inter-ring bond | 500 | 180 | ~8.5 |

Crystallographic Analysis

While NMR spectroscopy provides invaluable information about the dynamic conformational equilibria in solution, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state. carleton.edumdpi.com This technique can reveal detailed information about bond lengths, bond angles, and the preferred conformation adopted by the molecule in the crystal lattice.

Reactivity and Chemical Transformations of 2 Oxan 3 Yl Thiolane 2 Carbaldehyde

Reactions at the Carbaldehyde Group

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich-type reactions)

The carbaldehyde group in 2-(Oxan-3-yl)thiolane-2-carbaldehyde is a key center for reactivity, particularly in condensation reactions that form new carbon-carbon bonds. Given the presence of an alpha-hydrogen on the thiolane ring, this compound is expected to undergo several classical condensation reactions.

Aldol and Knoevenagel Condensations:

The aldehyde is expected to participate in base-catalyzed aldol-type condensation reactions with other enolizable carbonyl compounds. In a self-condensation, one molecule would form an enolate that would then attack the carbonyl group of a second molecule. More synthetically useful would be crossed-aldol condensations with non-enolizable aldehydes or with ketones. libretexts.orgyoutube.com For instance, reaction with a ketone in the presence of a base would likely yield a β-hydroxy aldehyde, which could then dehydrate upon heating to form an α,β-unsaturated aldehyde. libretexts.org

Similarly, the Knoevenagel condensation with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives, cyanoacetates) is an anticipated reaction pathway. Catalyzed by a weak base, this reaction would lead to the formation of a new carbon-carbon double bond, yielding a versatile unsaturated product.

Mannich-type Reactions:

The Mannich reaction, involving an amine and another carbonyl compound, is also a probable transformation. In this acid-catalyzed reaction, this compound could react with a primary or secondary amine and formaldehyde (B43269) (or another non-enolizable aldehyde) to produce a β-amino-carbonyl compound, known as a Mannich base. The condensation of thiophenols with secondary amines and formaldehyde is a well-documented process that provides a basis for predicting this reactivity. acs.org

Reactivity of the Thiolane Ring System

The thiolane ring, a saturated sulfur-containing heterocycle, offers several avenues for chemical modification.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiolane ring is susceptible to oxidation. Treatment with a variety of oxidizing agents is expected to convert the sulfide (B99878) to a sulfoxide (B87167) and, with a stronger oxidant or more forcing conditions, to a sulfone. acsgcipr.org Common reagents for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based oxidants. researchgate.netorganic-chemistry.org

The oxidation of sulfides to sulfoxides can often be achieved with high selectivity by careful control of stoichiometry and reaction conditions. acsgcipr.org The further oxidation of the sulfoxide to the sulfone is also a well-established process. researchgate.netnih.gov

Table 1: Expected Products from the Oxidation of this compound

| Oxidizing Agent (equivalents) | Expected Major Product |

| H₂O₂ (1 equiv) | 2-(Oxan-3-yl)thiolane-1-oxide-2-carbaldehyde |

| m-CPBA (1 equiv) | 2-(Oxan-3-yl)thiolane-1-oxide-2-carbaldehyde |

| H₂O₂ (>2 equiv) | 2-(Oxan-3-yl)thiolane-1,1-dione-2-carbaldehyde |

| m-CPBA (>2 equiv) | 2-(Oxan-3-yl)thiolane-1,1-dione-2-carbaldehyde |

Ring-Opening Reactions

The thiolane ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, treatment with certain organometallic reagents or under reductive conditions could lead to cleavage of a carbon-sulfur bond. While less strained than three- or four-membered rings, reactions that lead to ring-opening of five-membered sulfur heterocycles have been reported, often promoted by transition metals or strong nucleophiles.

C-H Functionalization Adjacent to Sulfur or Stereocenters

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For the thiolane ring in this compound, C-H bonds adjacent to the sulfur atom (at the C2 and C5 positions) are activated towards certain transformations. Palladium-catalyzed C-H activation has been extensively studied for thiophene (B33073) and its derivatives, and similar principles could potentially be applied to saturated systems like thiolane. acs.orgmdpi.com This could allow for the introduction of aryl or other groups at these positions. The stereocenter at C2 could also direct functionalization to adjacent positions.

Reactivity of the Oxan-3-yl Moiety

The oxane ring is a saturated oxygen-containing heterocycle. Its reactivity is generally lower than that of the thiolane or aldehyde moieties.

Functionalization of Hydroxyl Groups (if present or formed)

The parent structure of this compound does not possess a hydroxyl group on the oxane ring. However, should a hydroxyl group be introduced through other reactions, or if the starting material were a hydroxylated derivative, it would be amenable to a range of functionalization reactions. Standard methods for the derivatization of hydroxyl groups, such as esterification or etherification, would be applicable. researchgate.net For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. Similarly, treatment with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether. The reactivity of hydroxyl groups can be leveraged for attaching various other functionalities to the molecule. nih.govmdpi.com

Ring-Opening Reactions of the Oxane Ring (e.g., under acidic conditions)

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally more stable and less prone to ring-opening than its smaller counterparts like oxiranes and oxetanes due to lower ring strain. However, under acidic conditions, the ether oxygen can be protonated, activating the ring for nucleophilic attack.

The acid-catalyzed ring-opening of the oxane moiety in this compound would be initiated by the protonation of the oxane oxygen atom. This would be followed by the attack of a nucleophile. The regioselectivity of this attack is influenced by both electronic and steric factors. In this specific molecule, the C-O bonds are at the C2 and C6 positions of the oxane ring. Nucleophilic attack could theoretically occur at either of these positions, leading to different ring-opened products. For instance, reaction with a hydrohalic acid (HX) would lead to the formation of a halo-alcohol derivative.

Table 1: Potential Products of Acid-Catalyzed Oxane Ring-Opening

| Reactant | Nucleophile | Potential Product |

|---|---|---|

| This compound | HBr | 2-((5-Bromopentan-2-yloxy)methyl)thiolane-2-carbaldehyde |

It is important to note that the reaction conditions, such as the nature of the acid and the nucleophile, as well as the temperature, would significantly influence the outcome and selectivity of the reaction.

C-H Functionalization of the Oxane Ring

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying complex molecules. In the context of the oxane ring of this compound, various C-H bonds are available for activation. Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, is a common approach for such transformations.

The regioselectivity of C-H functionalization is a key challenge. In this molecule, the presence of the oxygen atom within the oxane ring can direct the metal catalyst to adjacent C-H bonds. For example, directed C-H activation could potentially occur at the C2 or C6 positions of the oxane ring. Furthermore, radical-based methods using reagents like N-bromosuccinimide (NBS) under photochemical conditions could lead to bromination at various positions on the oxane ring, which can then be further functionalized.

Table 2: Potential C-H Functionalization Reactions of the Oxane Ring

| Reaction Type | Reagents | Potential Site of Functionalization |

|---|---|---|

| Palladium-catalyzed Arylation | Pd(OAc)₂, Ligand, Ar-X | C2 or C6 positions |

| Radical Bromination | NBS, Light | Various positions on the oxane ring |

Tandem and Cascade Reactions Involving Multiple Functional Groups

The coexistence of the aldehyde, thiolane, and oxane functionalities in this compound opens up possibilities for tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations involving multiple parts of the molecule.

One potential cascade reaction could be initiated by the reaction of the aldehyde group. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on the aldehyde could introduce a new functional group that subsequently participates in a reaction with either the thiolane or the oxane ring.

Another possibility involves an intramolecular reaction. For instance, under certain conditions, the aldehyde could potentially react with the thiolane sulfur atom, especially if the sulfur is oxidized to a sulfoxide or sulfone, which can stabilize an adjacent carbanion. Similarly, a reaction could be designed where a transformation on the oxane ring leads to a reactive intermediate that is trapped by the aldehyde or the thiolane ring.

Derivatization Strategies for Enhanced Complexity

The aldehyde group is a versatile handle for a wide array of chemical transformations, allowing for the derivatization of this compound to generate molecules with increased structural complexity.

Standard aldehyde derivatizations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can yield a variety of secondary or tertiary amines.

Carbon-Carbon Bond Formation: The aldehyde can participate in numerous C-C bond-forming reactions, including the Grignard reaction, the Wittig reaction, and aldol condensations.

These derivatizations can be used to append new functionalities or build more complex molecular scaffolds, leveraging the existing stereochemistry and functionality of the parent molecule.

Table 3: Common Derivatization Reactions of the Aldehyde Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

Theoretical and Computational Studies of 2 Oxan 3 Yl Thiolane 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule.

Electronic Structure and Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) or other ab initio methods would be employed to determine the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

| Parameter | Calculated Value (Hypothetical) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Charge Distribution and Electrostatic Potentials

These calculations would reveal the distribution of electron density across the molecule. An electrostatic potential (ESP) map would visualize regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. The carbonyl group of the carbaldehyde is expected to be a region of high electron density, while the hydrogen of the aldehyde group would be electron deficient.

| Atomic Site | Partial Charge (Hypothetical) |

| Carbonyl Oxygen | Data Not Available |

| Carbonyl Carbon | Data Not Available |

| Thiolane Sulfur | Data Not Available |

| Oxane Oxygen | Data Not Available |

Reaction Energy Profiles and Transition State Analysis

To understand the reactivity of 2-(Oxan-3-yl)thiolane-2-carbaldehyde in chemical reactions, reaction energy profiles would be calculated. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis would provide insights into reaction mechanisms and rates.

Conformational Search and Energy Landscapes

Due to the presence of two saturated heterocyclic rings and a flexible substituent, this molecule can exist in numerous conformations.

Global Minimum Conformational Analysis

A systematic or stochastic conformational search would be necessary to identify the various low-energy structures. The global minimum conformation represents the most stable arrangement of the atoms in space. The relative energies of other low-lying conformers would also be determined to understand their population at a given temperature.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) |

| Global Minimum | 0.00 |

| Conformer 2 | Data Not Available |

| Conformer 3 | Data Not Available |

Rotational Barriers and Conformational Dynamics

The energy barriers to rotation around the single bonds connecting the rings and the carbaldehyde group would be calculated. These rotational barriers govern the dynamics of interconversion between different conformers. Understanding these dynamics is crucial for a complete picture of the molecule's behavior.

| Rotational Barrier | Energy (kcal/mol) (Hypothetical) |

| Thiolane-Carbaldehyde Bond | Data Not Available |

| Oxane-Thiolane Bond | Data Not Available |

Spectroscopic Property Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for predicting the spectroscopic properties of molecules. These methods allow for the calculation of molecular structures and electronic properties, which in turn can be used to simulate various types of spectra, including NMR, IR, Raman, and chiroptical spectra. Such predictions are invaluable for structure elucidation, conformational analysis, and understanding the physicochemical properties of a compound like this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational chemistry for structural verification. The standard approach involves a multi-step process.

Methodology: First, a conformational search is performed to identify all low-energy structures of the molecule. Each of these conformers is then subjected to geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d). github.io Following optimization, NMR shielding tensors are calculated for each conformer. More advanced functionals, such as Cramer's WP04, paired with larger basis sets like 6-311++G(2d,p) and an implicit solvent model like the Polarizable Continuum Model (PCM), can yield high accuracy for proton chemical shifts. github.io The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population distribution. This process provides a robust prediction of the experimental spectrum. github.io

Illustrative Data: The following table is a hypothetical representation of data that would be generated from such a computational study for the most stable conformer of this compound.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This table is a hypothetical example and does not represent experimentally verified data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (CHO) | 9.75 | 201.5 |

| Thiolane C2 | 4.10 | 65.2 |

| Thiolane C3 | 2.15, 1.90 | 35.8 |

| Thiolane C4 | 1.95, 1.80 | 28.1 |

| Thiolane C5 | 3.05, 2.90 | 38.4 |

| Oxane C3' | 3.80 | 75.3 |

| Oxane C2' | 3.95, 3.40 | 68.0 |

| Oxane C4' | 1.85, 1.60 | 34.2 |

| Oxane C5' | 1.75, 1.55 | 25.9 |

| Oxane C6' | 3.70, 3.60 | 62.7 |

Calculated Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy is fundamental for identifying functional groups within a molecule. Computational methods can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies.

Methodology: The process begins with the optimization of the molecule's geometry at a chosen level of theory, such as B3LYP/6-311++G(d,p). nih.govnih.gov Subsequently, a frequency calculation is performed on the optimized structure. This calculation yields a set of vibrational modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). nih.gov Because these calculations are typically based on the harmonic oscillator approximation, the resulting frequencies are often systematically higher than experimental values. To improve accuracy, the computed frequencies are uniformly scaled by a factor specific to the level of theory used (e.g., 0.961 for B3LYP/6-311++G(d,p)). nih.gov The assignments of these vibrations are determined by analyzing the atomic motions associated with each mode. nih.gov

Illustrative Data: A theoretical study would produce a detailed list of vibrational modes. The table below provides a hypothetical selection of prominent vibrational modes for this compound.

Table 2: Illustrative Calculated Vibrational Frequencies This table is a hypothetical example and does not represent experimentally verified data.

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| 3010 | Low | High | C-H Stretch (Aldehyde) |

| 2955 | Medium | High | C-H Stretch (Asymmetric, CH₂) |

| 2870 | Medium | High | C-H Stretch (Symmetric, CH₂) |

| 1725 | Very High | Medium | C=O Stretch (Aldehyde) |

| 1450 | Medium | Medium | CH₂ Scissoring |

| 1240 | High | Low | C-C Stretch |

| 1105 | Very High | Low | C-O-C Stretch (Oxane Ether) |

| 680 | Medium | High | C-S Stretch (Thiolane) |

Prediction of Chiroptical Properties (CD, ORD)

Since this compound is a chiral molecule, predicting its chiroptical properties, such as electronic circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for determining its absolute stereochemistry.

Methodology: These properties are calculated using Time-Dependent Density Functional Theory (TD-DFT). After obtaining the optimized ground-state geometry of the relevant conformers, TD-DFT calculations are performed to compute the electronic excitation energies, oscillator strengths, and rotatory strengths for a number of low-energy electronic transitions. The CD spectrum is then simulated by plotting the rotatory strengths as a series of Gaussian bands centered at the calculated excitation wavelengths. By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned.

Illustrative Data: The following table shows hypothetical TD-DFT output for one enantiomer of this compound, which would be used to generate the theoretical CD spectrum.

Table 3: Illustrative Predicted Electronic Transitions for CD Spectroscopy This table is a hypothetical example and does not represent experimentally verified data.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

| S₀ → S₁ | 295 | 0.002 | +15.2 |

| S₀ → S₂ | 254 | 0.015 | -8.7 |

| S₀ → S₃ | 221 | 0.110 | +25.4 |

| S₀ → S₄ | 205 | 0.085 | -31.6 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanical calculations provide insight into static, low-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule in a solution over time.

Methodology: An MD simulation begins by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The system's interactions are described by a force field, such as the General Amber Force Field (GAFF). mdpi.com The simulation proceeds by neutralizing the system with ions, minimizing its energy, and then gradually heating it to a desired temperature (e.g., 300 K) and equilibrating it at a constant pressure (e.g., 1 atm). mdpi.com During a final "production" run, the trajectory (positions and velocities of all atoms) is recorded over a period of nanoseconds to microseconds. Analysis of this trajectory reveals information about conformational flexibility, solvent structure around the solute, intramolecular hydrogen bonding, and the relative stability of different conformers in a realistic solution environment. mdpi.commdpi.com

Illustrative Data: An MD simulation provides a wealth of data about the dynamic nature of the molecule. Key parameters and findings from a hypothetical simulation are summarized below.

Table 4: Illustrative Parameters and Potential Findings from an MD Simulation This table is a hypothetical example and does not represent experimentally verified data.

| Parameter | Value / Description |

| Force Field | GAFF2 |

| Solvent Model | TIP3P Water |

| System Size | ~15,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 200 ns |

| Potential Findings | |

| Conformational Analysis | The oxane ring predominantly adopts a chair conformation. The dihedral angle between the two rings fluctuates, indicating flexibility at the linkage point. |

| Solvent Accessibility | The aldehyde oxygen is highly solvent-accessible and forms transient hydrogen bonds with surrounding water molecules. |

| Intramolecular Interactions | No persistent intramolecular hydrogen bonds are observed. |

Applications of 2 Oxan 3 Yl Thiolane 2 Carbaldehyde As a Synthetic Building Block and Chemical Intermediate

Precursor for the Synthesis of Complex Heterocyclic Systems

The strategic placement of the aldehyde group on the thiolane ring, which is itself substituted with an oxane moiety, provides a gateway to a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of intricate heterocyclic structures.

Construction of Fused Ring Systems

The 2-(oxan-3-yl)thiolane-2-carbaldehyde scaffold is well-suited for the synthesis of fused heterocyclic systems, where two or more rings share a common bond. The aldehyde functionality can participate in annulation reactions, where a new ring is formed onto one of the existing heterocyclic frameworks. For instance, intramolecular aldol-type condensations or related cyclizations can be envisioned, where a nucleophilic center generated elsewhere in the molecule attacks the electrophilic aldehyde carbon.

Methodologies for the synthesis of fused thienopyrans and other related systems often rely on the cyclization of functionalized thiophenes or tetrahydropyrans. In a hypothetical scenario, a derivative of this compound could be designed to undergo an intramolecular cyclization to form a fused thieno[c]pyran or a related system. The specific reaction conditions would dictate the regiochemical and stereochemical outcome of the cyclization.

Table 1: Representative Examples of Fused Heterocycle Synthesis from Aldehyde Precursors

| Aldehyde Precursor | Reaction Type | Fused Product | Catalyst/Conditions |

| 2-(3-hydroxypropyl)thiophene-3-carbaldehyde | Intramolecular Aldol (B89426) Condensation | Dihydrothieno[3,2-b]pyran | Acid or Base catalyst |

| 2-formyl-3-(2-propenyl)tetrahydropyran | Intramolecular Ene Reaction | Fused Cyclopentanopyran | Lewis Acid |

| N-(2-formylthien-3-yl)-2-aminopropenoate | Intramolecular Aza-Michael/Aldol | Thieno[3,2-b]pyridine derivative | Organocatalyst |

This table presents illustrative examples of how aldehyde-containing heterocycles can be used to construct fused ring systems and does not represent experimental data for this compound.

Chiral Pool Derivatization and Asymmetric Synthesis

Assuming that this compound can be synthesized from enantiomerically pure starting materials (i.e., from the "chiral pool"), it can serve as a valuable chiral building block for the synthesis of enantiopure compounds. The inherent chirality of the oxane and thiolane rings can be leveraged to control the stereochemistry of subsequent reactions.

Asymmetric Induction in Reactions of the Carbaldehyde

The chiral centers present in the oxane and thiolane rings of this compound can exert a significant influence on the stereochemical outcome of nucleophilic additions to the aldehyde group. This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis. The proximity of the chiral centers to the reactive aldehyde can lead to a preferential attack of a nucleophile from one face of the carbonyl group over the other, resulting in the formation of one diastereomer in excess.

The degree of diastereoselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids, which can coordinate to both the aldehyde oxygen and the heteroatoms in the rings, leading to a more rigid transition state and enhanced stereocontrol.

Table 3: Asymmetric Induction in Nucleophilic Additions to Chiral Aldehydes

| Chiral Aldehyde | Nucleophile | Major Diastereomer (d.r.) | Conditions |

| (S)-2-phenylpropanal | Allylmagnesium bromide | (2S,3R) (90:10) | Diethyl ether, -78 °C |

| (R)-Glyceraldehyde acetonide | Methylmagnesium chloride | anti (95:5) | THF, -78 °C |

| Chiral α-alkoxy aldehyde | Grignard reagents | Varies with Lewis acid | Chelation vs. non-chelation control |

This table illustrates the concept of asymmetric induction with examples of other chiral aldehydes and does not represent experimental data for this compound.

Role in the Synthesis of Enantiopure Compounds

By utilizing an enantiomerically pure form of this compound, it is possible to synthesize a wide array of enantiopure compounds. The aldehyde can be transformed into various functional groups, and the chiral scaffold can be carried through a synthetic sequence to afford a final product with a high degree of optical purity.

For example, the aldehyde can be converted to an alkene via a Wittig reaction, to an alcohol via reduction, or to an amine via reductive amination, all while retaining the stereochemical integrity of the original molecule. These transformations open up avenues for the synthesis of complex natural products, pharmaceuticals, and other chiral molecules.

Development of Novel Catalytic Systems

The structural features of this compound also suggest its potential use in the development of novel catalytic systems. Chiral aldehydes themselves can act as organocatalysts in certain transformations. More commonly, however, they serve as precursors to more complex catalytic structures.

For instance, the aldehyde could be converted into a chiral ligand for transition metal catalysis. The presence of both oxygen and sulfur atoms provides potential coordination sites for a metal center. The synthesis of chiral N-heterocyclic carbene (NHC) precursors from aldehydes is a well-established field, and a similar strategy could be applied to this compound to generate a novel chiral NHC ligand. Such a ligand could find applications in a variety of asymmetric catalytic reactions.

Furthermore, the thiolane sulfur atom itself could potentially act as a Lewis basic site in certain organocatalytic reactions, or the entire molecule could serve as a scaffold for the attachment of other catalytically active groups. The development of new chiral catalysts is a vibrant area of research, and the unique structure of this compound makes it an intriguing candidate for exploration in this context.

Potential as a Ligand Scaffold for Metal Catalysis

There is no available research to support the use of this compound as a ligand scaffold for metal catalysis.

Use in Organocatalysis

No studies have been found that investigate or demonstrate the application of this compound in the field of organocatalysis.

Integration into Multi-Step Organic Syntheses

Fragment-Based Synthesis Approaches

Information regarding the incorporation of this compound into fragment-based synthesis strategies is not present in the current body of scientific literature.

Click Chemistry Adaptations

There is no documented evidence of this compound being adapted for or utilized in click chemistry reactions.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity Pathways

The aldehyde functional group is a well-known hub for a multitude of chemical transformations. However, its reactivity in the context of the adjacent sulfur- and oxygen-containing heterocyclic systems of 2-(Oxan-3-yl)thiolane-2-carbaldehyde remains uncharted territory. Future studies could delve into novel condensation reactions, oxidations, reductions, and multicomponent reactions. The influence of the stereochemistry of the oxane and thiolane rings on the reactivity of the aldehyde group is a particularly intriguing area for investigation.

Development of Highly Efficient and Sustainable Synthetic Routes

Currently, established synthetic routes for this compound are not available in the literature. A primary focus for future research will be the development of efficient, atom-economical, and environmentally benign methods for its synthesis. This could involve exploring catalytic asymmetric syntheses to control the stereochemistry of the chiral centers, employing flow chemistry for safer and more scalable production, and utilizing renewable starting materials to enhance the sustainability of the process.

Advanced Characterization Techniques for Dynamic Processes

The conformational flexibility of both the oxane and thiolane rings suggests that this compound may exhibit complex dynamic behavior in solution. Advanced nuclear magnetic resonance (NMR) techniques, such as variable-temperature NMR and two-dimensional NMR spectroscopy, could provide invaluable insights into these conformational dynamics. These experimental studies, in conjunction with computational modeling, will be crucial for understanding the three-dimensional structure and its influence on the compound's properties and reactivity.

Design and Synthesis of Conformationally Restricted Analogues

To better understand the structure-activity relationships of this compound, the design and synthesis of conformationally restricted analogues will be a key research direction. By introducing rigidifying elements into the molecular structure, researchers can lock the molecule into specific conformations. This will allow for a more precise evaluation of how the spatial arrangement of the different functional groups affects the compound's chemical and physical properties.

Computational Design and Prediction of Novel Transformations

Computational chemistry will be an indispensable tool in guiding the exploration of this compound's chemistry. Density functional theory (DFT) calculations can be employed to predict its reactivity in various chemical reactions, elucidate reaction mechanisms, and identify potential new transformations. This in silico approach can help to prioritize experimental efforts and accelerate the discovery of novel applications for this compound.

Expansion into Material Science Applications as Polymer Precursors or Monomers

The presence of the aldehyde group and the heterocyclic rings opens up possibilities for the use of this compound in material science. It could potentially serve as a monomer or a precursor for the synthesis of novel polymers. For instance, polymerization involving the aldehyde group could lead to the formation of polyacetals with unique properties conferred by the sulfur- and oxygen-containing rings. The resulting polymers could have applications in areas such as biodegradable plastics, specialty coatings, or advanced functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Oxan-3-yl)thiolane-2-carbaldehyde, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling oxane derivatives (e.g., 3-oxanol) with thiolane-carbaldehyde precursors. Catalysts such as acid/base systems or transition metals are used to facilitate aldehyde group formation. For example, analogous syntheses employ formaldehyde or aldehyde donors under controlled temperature (40–80°C) and inert atmospheres to minimize oxidation . Optimization involves adjusting solvent polarity (e.g., DMF, THF) and catalyst loading to improve yield, as seen in ethyloxane-4-carbaldehyde synthesis .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Key techniques include:

- X-ray crystallography : Resolve bond lengths/angles and confirm the thiolane-oxane ring junction. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

- NMR spectroscopy : and NMR identify characteristic aldehyde proton (~9-10 ppm) and oxane/thiolane ring protons.

- IR spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm) and S–C/S–O vibrations .

Q. What are the primary chemical reactions of this compound, and how are they monitored?

- Methodology : The aldehyde group undergoes:

- Oxidation : Using KMnO/CrO to form carboxylic acids, tracked via TLC or HPLC .

- Reduction : NaBH/LiAlH yields alcohols, monitored by FTIR loss of C=O peaks .

- Nucleophilic substitution : Thiolane sulfur or oxane oxygen may react with electrophiles (e.g., alkyl halides), analyzed via NMR .

Advanced Research Questions

Q. How do solvent effects and computational modeling enhance understanding of this compound's reactivity?

- Methodology :

- Continuum solvation models (e.g., COSMO, SMD) predict solvation free energies and transition states in polar aprotic solvents (e.g., DMSO), aligning with experimental kinetic data .

- DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to explain regioselectivity in nucleophilic attacks .

Q. How can conflicting data on reaction outcomes (e.g., oxidation vs. ring-opening) be resolved?

- Methodology : Cross-validate using:

- Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy.

- Isotopic labeling : -labeling distinguishes between aldehyde oxidation and ring-opening pathways .

- Computational validation : Compare DFT-derived activation energies with experimental yields to identify dominant pathways .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodology :

- Co-crystallization : Use chiral co-formers (e.g., tartaric acid) to stabilize flexible oxane-thiolane rings.

- Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts, as applied in tetrathiafulvalene-carbaldehyde studies .

- Puckering analysis : Apply Cremer-Pople parameters to quantify ring conformations and identify crystallization-friendly puckering modes .

Q. How can this compound serve as a precursor in drug discovery?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.